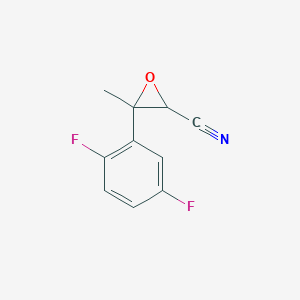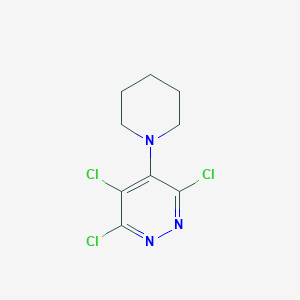
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is a heterocyclic compound with the molecular formula C₉H₁₀Cl₃N₃ and a molecular weight of 266.6 g/mol . This compound is characterized by a pyridazine ring substituted with three chlorine atoms and a piperidine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine typically involves the chlorination of a pyridazine precursor followed by the introduction of the piperidine moiety. One common method involves the reaction of 3,4,6-trichloropyridazine with piperidine under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridazine derivatives, while oxidation or reduction reactions can lead to changes in the pyridazine ring’s oxidation state.
Scientific Research Applications
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies investigating the biological activity of pyridazine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, pyridazine derivatives have been shown to inhibit enzymes involved in various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-5-(piperidin-1-yl)pyridazine
- 3,6-Dichloro-4-(piperidin-1-yl)pyridazine
- 3,5-Dichloro-4-(piperidin-1-yl)pyridazine
Uniqueness
3,4,6-Trichloro-5-(piperidin-1-yl)pyridazine is unique due to the specific arrangement of chlorine atoms on the pyridazine ring, which influences its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and biological research .
Properties
Molecular Formula |
C9H10Cl3N3 |
|---|---|
Molecular Weight |
266.6 g/mol |
IUPAC Name |
3,4,6-trichloro-5-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C9H10Cl3N3/c10-6-7(9(12)14-13-8(6)11)15-4-2-1-3-5-15/h1-5H2 |
InChI Key |
NIIYPBPHHCHDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NN=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)


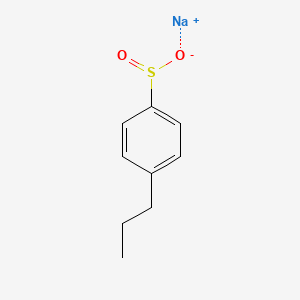

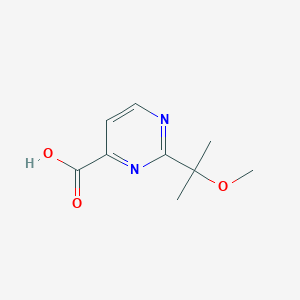
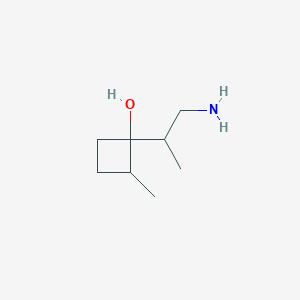
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid](/img/structure/B13181360.png)

![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)
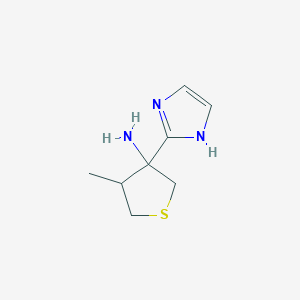
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)
